Tirofiban hydrochloride monohydrate
Overview
Description
Tirofiban Hydrochloride is a platelet aggregation inhibitor used to prevent thrombotic events in non-ST elevated acute coronary syndrome. It is a non-peptide reversible antagonist of the platelet glycoprotein IIb/IIIa receptor, which inhibits platelet aggregation . This compound is commonly used during episodes of chest pain, heart attacks, or procedures to treat blocked coronary arteries .
Mechanism of Action
Target of Action
Tirofiban hydrochloride primarily targets the platelet glycoprotein (GP) IIb/IIIa receptor . This receptor plays a crucial role in platelet aggregation, a process that contributes to the formation of blood clots .
Mode of Action
Tirofiban hydrochloride acts as a reversible antagonist of the GP IIb/IIIa receptor . It inhibits the binding of fibrinogen to the GP IIb/IIIa receptor , which is a key step in platelet aggregation . By blocking this interaction, Tirofiban hydrochloride helps prevent the formation of blood clots .
Biochemical Pathways
The primary biochemical pathway affected by Tirofiban hydrochloride is the platelet aggregation pathway . By inhibiting the GP IIb/IIIa receptor, Tirofiban hydrochloride prevents fibrinogen-dependent platelet aggregation and the subsequent formation of thrombi . This contributes to major atherosclerotic complications in the development, progression, and resolution of acute ischemic stroke .
Pharmacokinetics
Tirofiban hydrochloride exhibits the following ADME properties:
- Absorption : Tirofiban hydrochloride is administered intravenously, ensuring complete and immediate absorption .
- Distribution : It is 65% protein-bound .
- Metabolism : Tirofiban hydrochloride undergoes minimal metabolism .
- Elimination : The drug is eliminated through urine and feces, with a half-life of approximately 2 hours .
Result of Action
The molecular and cellular effects of Tirofiban hydrochloride’s action primarily involve the prevention of blood clotting during episodes of chest pain or a heart attack, or while the patient is undergoing a procedure to treat a blocked coronary artery . It inhibits platelet aggregation, thereby reducing the risk of thrombotic cardiovascular events .
Biochemical Analysis
Biochemical Properties
Tirofiban hydrochloride interacts with the GP IIb/IIIa receptor on human platelets . It acts as a reversible antagonist, preventing fibrinogen from binding to the receptor and thereby inhibiting platelet aggregation . This interaction is crucial in the formation of thrombi, which are major contributors to atherosclerotic complications .
Cellular Effects
Tirofiban hydrochloride has significant effects on various types of cells, particularly platelets. By inhibiting the GP IIb/IIIa receptor, it prevents platelets from aggregating and forming clots . This can influence cell signaling pathways and cellular metabolism, particularly those involved in coagulation and thrombosis .
Molecular Mechanism
The molecular mechanism of action of Tirofiban hydrochloride involves its binding to the GP IIb/IIIa receptor on platelets . This binding is reversible, allowing Tirofiban hydrochloride to inhibit platelet aggregation without causing permanent changes to the platelets . This interaction prevents fibrinogen from binding to the receptor, thereby inhibiting the formation of thrombi .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tirofiban hydrochloride have been observed to change over time. For instance, when administered intravenously, Tirofiban hydrochloride inhibits ex vivo platelet aggregation in a dose- and concentration-dependent manner
Dosage Effects in Animal Models
In animal models, the effects of Tirofiban hydrochloride have been observed to vary with different dosages . For instance, in a high shear arterial thrombosis model in non-human primates, Tirofiban hydrochloride was found to be an effective inhibitor of arterial thrombosis at a dose nine times higher than the recommended therapeutic dose in adult humans .
Metabolic Pathways
Tirofiban hydrochloride is largely cleared from the plasma by renal excretion, with about 65% of an administered dose appearing in urine and about 25% in feces, both largely as unchanged Tirofiban hydrochloride
Transport and Distribution
Tirofiban hydrochloride is administered intravenously and is distributed throughout the body . It binds to the GP IIb/IIIa receptor on platelets, inhibiting platelet aggregation
Subcellular Localization
The subcellular localization of Tirofiban hydrochloride is not well established. Given its mechanism of action, it is likely that it localizes to the platelet surface where the GP IIb/IIIa receptor is located
Preparation Methods
The preparation of Tirofiban Hydrochloride involves several synthetic routes and reaction conditions. One method includes the following steps :
- Reacting 4-(2-oxoethyl) piperidine-1-carboxylic acid tert-butyl ester with ethoxycarbonyl methylene triphenylphosphine to obtain an intermediate compound.
- Catalytic hydrogenation of the intermediate using Pd/C to obtain another intermediate.
- Reduction of the intermediate by lithium aluminum hydride.
- Reaction with 4-methylbenzenesulfonyl chloride to obtain another intermediate.
- Substitution reaction under alkaline conditions to obtain the final intermediate.
- Removal of the protective group using hydrochloric acid to yield Tirofiban Hydrochloride.
This process is advantageous due to its mild reaction conditions, high yield, and environmental friendliness .
Chemical Reactions Analysis
Tirofiban Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Catalytic hydrogenation using Pd/C is a common reduction reaction involved in its synthesis.
Substitution: Substitution reactions under alkaline conditions are used to form intermediates during its synthesis.
Common reagents used in these reactions include ethoxycarbonyl methylene triphenylphosphine, lithium aluminum hydride, and 4-methylbenzenesulfonyl chloride . The major products formed are intermediates that eventually lead to the final compound, Tirofiban Hydrochloride .
Scientific Research Applications
Tirofiban Hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Tirofiban Hydrochloride is unique due to its high affinity and reversible inhibition of the glycoprotein IIb/IIIa receptor . Similar compounds include:
Eptifibatide: Another glycoprotein IIb/IIIa inhibitor with a similar mechanism of action.
Abciximab: A monoclonal antibody that also targets the glycoprotein IIb/IIIa receptor but has a different structure and longer duration of action.
Tirofiban Hydrochloride stands out due to its rapid onset and short half-life, making it suitable for acute settings .
Properties
IUPAC Name |
(2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O5S.ClH.H2O/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H;1H2/t21-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAAPJPFZPHHBC-FGJQBABTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39ClN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048635 | |
Record name | Tirofiban hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150915-40-5 | |
Record name | Tirofiban hydrochloride monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150915-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tirofiban hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150915405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tirofiban hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIROFIBAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H925F8O5J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Tirofiban hydrochloride?
A1: Tirofiban hydrochloride acts as a potent antagonist of the platelet glycoprotein IIb/IIIa receptor (also known as integrin αIIbβ3). []
Q2: How does Tirofiban hydrochloride interact with its target?
A2: Tirofiban hydrochloride competitively inhibits the binding of fibrinogen to the platelet GP IIb/IIIa receptor. [, ] This binding is crucial for platelet aggregation, a key process in thrombus formation.
Q3: What are the downstream effects of Tirofiban hydrochloride binding to its target?
A3: By blocking the GP IIb/IIIa receptor, Tirofiban hydrochloride effectively inhibits platelet aggregation [, ] and thrombus formation. [, ] This ultimately leads to improved blood flow and reduced risk of ischemic events in patients with acute coronary syndromes (ACS).
Q4: What is the molecular formula and weight of Tirofiban hydrochloride?
A4: Although the provided abstracts do not explicitly state the molecular formula and weight of Tirofiban hydrochloride, they describe it as a "non-peptide" [, ] antagonist. More detailed information on the molecular structure can be found in chemical databases and publications focusing on its synthesis. []
Q5: Is there any information on the spectroscopic data of Tirofiban hydrochloride in the provided abstracts?
A5: While the abstracts don't delve into the spectroscopic characterization of Tirofiban hydrochloride, one study mentions using high-performance liquid chromatography (HPLC) [] to assess its content and degradation products. Another study utilizes HPLC for chiral separation and determination of the R-isomer. [] This suggests that HPLC plays a significant role in analyzing this compound.
Q6: Are there formulations designed to enhance the stability of Tirofiban hydrochloride injections?
A7: Yes, research has focused on developing stable Tirofiban hydrochloride injection solutions. One approach involves incorporating sodium chloride and a pH buffer solution into the formulation. [] This method aims to minimize pH changes after sterilization and reduce the formation of visible foreign matter or insoluble particles during long-term storage, ultimately improving the safety of intravenous injections. [] Another study highlighted the use of L-arginine in the injection formula to reduce insoluble particles compared to formulas using pH buffer solutions or arginine aspirin. []
Q7: What is the primary clinical use of Tirofiban hydrochloride?
A8: Tirofiban hydrochloride is primarily indicated for the treatment of acute coronary syndromes (ACS). [, , , , , , , , , , , , , , , , ] It's frequently employed during percutaneous coronary intervention (PCI) to prevent ischemic complications.
Q8: How effective is Tirofiban hydrochloride in treating ACS?
A9: Numerous studies demonstrate that Tirofiban hydrochloride effectively improves coronary blood flow, reduces the incidence of major adverse cardiac events (MACE), and improves clinical outcomes in patients with ACS. [, , , , , , , , , , , , , , , ]
Q9: Are there specific subgroups of ACS patients where Tirofiban hydrochloride shows particular benefit?
A10: Research suggests that Tirofiban hydrochloride may be particularly beneficial for high-risk patients with unstable angina pectoris, [] acute myocardial infarction (AMI), [, ] and ACS complicated by diabetes. [, ]
Q10: Does the TIMI flow grade impact the effectiveness of Tirofiban hydrochloride?
A11: Studies indicate that patients with lower TIMI flow grades before PCI experience more significant improvements in coronary blood flow when treated with Tirofiban hydrochloride. [, ] This highlights the drug's potential to enhance blood flow in more severe cases of coronary artery obstruction.
Q11: Are there specific precautions or monitoring strategies related to the use of Tirofiban hydrochloride?
A13: Close monitoring of patients' bleeding risk and platelet count is crucial during Tirofiban hydrochloride therapy. [, ] Dosage adjustments or alternative treatments may be necessary in patients at high risk of bleeding.
Q12: What analytical techniques are commonly used to quantify Tirofiban hydrochloride?
A14: High-performance liquid chromatography (HPLC) is a primary method for determining the concentration of Tirofiban hydrochloride in various matrices. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.